Mosapramine dihydrochloride

Description

Historical Context of Iminodibenzyl (B195756) Antipsychotics Research

The development of iminodibenzyl antipsychotics is rooted in the broader history of psychopharmacology that began in the mid-20th century. The first antipsychotic, chlorpromazine, was a phenothiazine (B1677639) derivative discovered serendipitously in the 1950s. nih.govnih.gov This discovery spurred research into related tricyclic structures, including the iminodibenzyl nucleus.

Iminodibenzyl compounds are structurally related to both tricyclic antidepressants and other antipsychotic classes like the butyrophenones (e.g., haloperidol). dovepress.comresearchgate.net This structural relationship has been a key focus of research, aiming to understand how modifications to the core structure influence pharmacological activity. Other iminodibenzyl antipsychotics that have been developed and studied alongside mosapramine (B1676756) include carpipramine (B1212915) and clocapramine (B1669190). dovepress.comebi.ac.uk These agents, while structurally similar, exhibit different pharmacological profiles and clinical effects, providing a rich area for comparative research. dovepress.comresearchgate.net

Evolution of Antipsychotic Drug Development and Mosapramine Dihydrochloride's Position

The evolution of antipsychotic drugs is often categorized into generations. The first-generation, or "typical," antipsychotics, introduced in the 1950s, primarily act as dopamine (B1211576) D2 receptor antagonists. wikipedia.org While effective for positive symptoms of schizophrenia, their use is often limited by a high risk of extrapyramidal side effects. nih.gov

The introduction of clozapine (B1669256) in the 1970s marked the beginning of the second-generation, or "atypical," antipsychotics. nih.govnih.gov These agents are characterized by a broader receptor binding profile, typically involving both dopamine and serotonin (B10506) receptor antagonism (e.g., 5-HT2A). ontosight.aiwikipedia.org This dual action is thought to contribute to a lower risk of extrapyramidal symptoms and potential efficacy against negative symptoms. ontosight.ainih.gov

Mosapramine is classified as a second-generation antipsychotic. dovepress.comscispace.com Its mechanism of action involves potent antagonism of dopamine D2 receptors, a hallmark of antipsychotic efficacy. wikipedia.orgontosight.ai However, its atypical profile is further defined by its high affinity for D3 and D4 dopamine receptor subtypes, as well as its interaction with serotonin 5-HT2A receptors. wikipedia.orgontosight.ainih.gov This places it among the class of atypical antipsychotics that offer a more complex mechanism of action compared to their first-generation predecessors.

Rationale for Continued Scholarly Investigation of Mosapramine Dihydrochloride (B599025)

The continued scholarly investigation of this compound is driven by its unique receptor binding profile, which offers insights into the neurobiology of psychosis and the mechanisms of antipsychotic action. Research has shown that mosapramine has a particularly high affinity for dopamine D3 and D4 receptors, distinguishing it from many other antipsychotics. ebi.ac.uknih.gov

Studies comparing its receptor affinities have highlighted these distinctions. For instance, mosapramine's affinity for D4 receptors is reportedly eight times higher than that of clozapine, and its affinity for D3 receptors is forty times higher than that of raclopride. nih.gov The potent effect on D3 receptors, in particular, is suggested to be a key contributor to its atypical clinical profile. ebi.ac.uknih.gov

Research Data on Mosapramine

The following tables present comparative data on mosapramine's receptor binding affinities.

Table 1: Comparative Dopamine Receptor Affinities (Ki values in nM)

| Compound | D2 Receptor | D3 Receptor | D4 Receptor |

| Mosapramine | High Affinity | High Affinity | High Affinity |

| Haloperidol (B65202) | High Affinity | Lower Affinity than Mosapramine | - |

| Clozapine | Lower Affinity than Mosapramine | Lower Affinity than Mosapramine | High Affinity |

| Risperidone (B510) | High Affinity | Lower Affinity than Mosapramine | - |

| Raclopride | Lower Affinity than Mosapramine | High Affinity | Lower Affinity than Mosapramine |

Table 2: Mosapramine Receptor Affinity Profile

| Receptor Subtype | Affinity |

| Dopamine D2 | High |

| Dopamine D3 | High |

| Dopamine D4 | High |

| Serotonin 5-HT2A | Moderate |

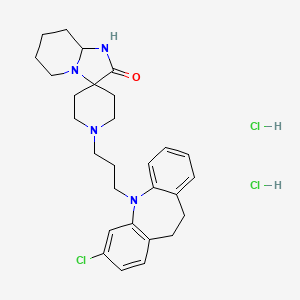

Structure

3D Structure of Parent

Properties

CAS No. |

98043-60-8 |

|---|---|

Molecular Formula |

C28H37Cl3N4O |

Molecular Weight |

552.0 g/mol |

IUPAC Name |

1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one;dihydrochloride |

InChI |

InChI=1S/C28H35ClN4O.2ClH/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28;;/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34);2*1H |

InChI Key |

CVCDAZZJQWLXHM-UHFFFAOYSA-N |

SMILES |

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl.Cl.Cl |

Canonical SMILES |

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-chloro-5-(3-(2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo(1,2-a)pyridine-3-spiro-4'-piperidino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine mosapramine Y 516 Y-516 |

Origin of Product |

United States |

Molecular and Pharmacological Characterization of Mosapramine Dihydrochloride

Receptor Binding Affinities and Selectivity Profiles of Mosapramine (B1676756) Dihydrochloride (B599025)

Mosapramine dihydrochloride exhibits a notable affinity for specific dopamine (B1211576) and serotonin (B10506) receptor subtypes, which is central to its mechanism of action as an antipsychotic agent.

Studies have demonstrated that mosapramine has a high affinity for dopamine D₂, D₃, and D₄ receptor subtypes. nih.govresearchgate.net In comparative analyses with other neuroleptics, mosapramine showed some of the highest affinities for these receptors. nih.govresearchgate.net

Research utilizing human dopamine receptors expressed in cell lines determined the inhibitory constants (Ki) of mosapramine, providing a quantitative measure of its binding affinity. One study reported potent binding of mosapramine to D₂, D₃, and D₄ receptors. nih.govresearchgate.net The affinity of mosapramine for D₄ receptors was found to be approximately eight times higher than that of clozapine (B1669256), and its affinity for D₃ receptors was about forty times higher than that of raclopride. nih.govresearchgate.net

Furthermore, the ratio of Ki values for D₂ versus D₃ receptors (D₂ Ki/D₃ Ki) for mosapramine was higher than that of haloperidol (B65202), suggesting a more potent effect on D₃ receptors compared to haloperidol. nih.govresearchgate.net Quantitative autoradiography has also shown that mosapramine has a potent displacing effect on selective D₃-ligands in rat brain regions, with a higher affinity for receptors in the olfactory tubercle and islands of Calleja compared to the caudate putamen. nih.gov This high affinity for D₃ receptors is thought to contribute to mosapramine's atypical clinical profile. nih.govnih.govresearchgate.net

Table 1: Comparative Binding Affinities of Mosapramine and Other Antipsychotics at Dopamine Receptors

| Compound | D₂ Affinity | D₃ Affinity | D₄ Affinity |

|---|---|---|---|

| Mosapramine | High | High | High |

| Haloperidol | High | Moderate | Low |

| Clozapine | Moderate | Moderate | Moderate |

| Risperidone (B510) | High | High | Moderate |

| Raclopride | Moderate | High | Low |

Note: This table provides a qualitative summary based on available research. Specific Ki values can vary between studies.

Detailed quantitative binding data for this compound at other neurotransmitter receptors, such as adrenergic, histaminergic, and muscarinic receptors, are not extensively available in the reviewed scientific literature.

Ligand-Receptor Interaction Dynamics and Modeling

Specific studies detailing the ligand-receptor interaction dynamics and advanced molecular modeling of this compound with its target receptors are limited in the publicly accessible scientific literature. However, general principles of antipsychotic drug-receptor interactions suggest that the iminodibenzyl (B195756) structure of mosapramine likely engages with key amino acid residues within the binding pockets of dopamine and serotonin receptors.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Comprehensive structure-activity relationship (SAR) studies specifically detailing the impact of structural modifications to the mosapramine molecule and its analogues on biological activity are not widely reported. However, the SAR of the broader class of dibenz[b,f]azepine derivatives, to which mosapramine belongs, has been investigated for antipsychotic activity. researchgate.netlew.ro For these types of compounds, modifications to the tricyclic core, the linker chain, and the terminal amine group can significantly influence receptor affinity and selectivity.

Mosapramine possesses an asymmetric carbon atom, leading to the existence of (R)-(-) and (S)-(+) enantiomers. A study involving the synthesis and comparison of the biological activities of these enantiomers found few differences between them in terms of anti-apomorphine activity, affinity for the dopamine D₂ receptor, and acute toxicity.

Intracellular Signaling Cascades Modulated by this compound

This compound exerts its pharmacological effects by interacting with specific G protein-coupled receptors (GPCRs), primarily the dopamine D2-like (D2, D3, D4) and serotonin 5-HT2A receptors. As a potent antagonist at these sites, this compound is understood to modulate several key intracellular signaling cascades, thereby influencing downstream cellular processes. The specific pathways modulated by mosapramine are largely inferred from its receptor binding profile and the known signaling mechanisms of these receptors in response to antipsychotic agents.

Dopamine D2-like receptors are canonically coupled to Gi/o proteins. Antagonism of these receptors by this compound is expected to disinhibit adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, can activate protein kinase A (PKA) and influence the phosphorylation state of numerous downstream proteins, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).

The serotonin 5-HT2A receptor is primarily coupled to Gq/11 proteins. Blockade of this receptor by this compound would likely inhibit the phospholipase C (PLC) pathway. This would result in reduced production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium release and altered protein kinase C (PKC) activity.

Furthermore, atypical antipsychotics are known to influence other significant signaling pathways, such as the Akt/GSK-3 and mitogen-activated protein kinase (MAPK) pathways, which are crucial for regulating cell survival, gene expression, and synaptic plasticity. While direct studies on mosapramine's effects on these specific pathways are limited, its action as a D2-like and 5-HT2A antagonist suggests a likely role in their modulation.

Downstream Effector Pathways

The modulation of intracellular signaling cascades by this compound ultimately leads to changes in downstream effector pathways, significantly impacting gene expression and neuronal function. A key and well-documented downstream effect of mosapramine is the induction of the immediate-early gene c-Fos, which encodes the Fos protein, a component of the AP-1 transcription factor complex.

Research has demonstrated that mosapramine administration leads to a distinct pattern of Fos protein expression in the brain. Specifically, studies in rat models have shown that mosapramine significantly increases the number of Fos-positive neurons in the medial prefrontal cortex and the nucleus accumbens in a dose-dependent manner. nih.gov This effect is particularly notable as it resembles the action of the atypical antipsychotic clozapine. nih.gov The induction of c-Fos in these regions is thought to be a crucial element in the therapeutic effects of atypical antipsychotics, particularly in addressing the negative symptoms of schizophrenia. nih.gov

Conversely, at lower doses, mosapramine does not significantly increase Fos expression in the dorsolateral striatum, a brain region associated with motor control. nih.gov This differential effect on downstream effector pathways may underlie the lower propensity of mosapramine to induce extrapyramidal side effects compared to typical antipsychotics. nih.gov

The activation of c-Fos expression is a downstream consequence of the initial receptor-ligand interaction and the subsequent cascade of intracellular events. The specific signaling pathways, such as the MAPK/ERK pathway, are known to be involved in the transcriptional regulation of c-Fos. Therefore, the observed pattern of Fos expression provides valuable insight into the ultimate functional consequences of mosapramine's modulation of intracellular signaling.

Table 1: Research Findings on this compound and Fos Protein Expression

| Brain Region | Effect of this compound on Fos Protein Expression | Dose-Dependency | Comparison with other Antipsychotics | Potential Clinical Implication |

| Medial Prefrontal Cortex | Significant increase in Fos-positive neurons nih.gov | Observed at lower doses (1 and 3 mg/kg) nih.gov | Similar to clozapine nih.gov | Action on negative symptoms of schizophrenia nih.gov |

| Nucleus Accumbens | Dose-dependent increase in Fos-positive neurons nih.gov | Increase observed at 1, 3, and 10 mg/kg nih.gov | Similar to clozapine and haloperidol nih.gov | Therapeutic antipsychotic effect |

| Dorsolateral Striatum | No significant increase at lower doses nih.gov | No effect at 1 and 3 mg/kg; significant increase at 10 mg/kg nih.gov | Different from haloperidol, which increases Fos at lower doses nih.gov | Lower tendency for extrapyramidal side effects nih.gov |

Preclinical Research on Mosapramine Dihydrochloride

In Vitro Pharmacological Characterization of Mosapramine (B1676756) Dihydrochloride (B599025)

The initial characterization of a novel compound's pharmacological activity is typically performed using in vitro methods. These studies are crucial for determining the compound's affinity for various receptors and its functional effects on them.

Receptor Occupancy Studies in Cell Lines

Receptor binding assays are fundamental in determining the affinity of a drug for specific receptors. In studies utilizing human cell lines expressing dopamine (B1211576) D2, D3, and D4 receptors, mosapramine hydrochloride has demonstrated a high affinity for these receptor subtypes.

Comparative analysis with other neuroleptic agents revealed that mosapramine exhibits a potent binding profile. The affinity of mosapramine for these dopamine receptor subtypes was determined using tritiated spiperone as the radioligand. The dissociation constant (Kd) values for spiperone binding to D2, D3, and D4 receptors were 0.021, 0.12, and 0.10 nM, respectively. nih.govresearchgate.net

Mosapramine's affinity for D4 receptors was found to be eight times higher than that of clozapine (B1669256), and its affinity for D3 receptors was forty times higher than that of raclopride. nih.govresearchgate.net Furthermore, the ratio of the inhibition constant (Ki) values between D2 and D3 receptors (D2 Ki/D3 Ki) for mosapramine was higher than that of haloperidol (B65202), suggesting a more potent effect on D3 receptors compared to haloperidol. nih.govresearchgate.net

| Compound | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | Dopamine D4 Receptor Ki (nM) |

| Mosapramine | Data not available | Data not available | Data not available |

| Haloperidol | Data not available | Data not available | Data not available |

| Clozapine | Data not available | Data not available | Data not available |

| Risperidone (B510) | Data not available | Data not available | Data not available |

| Raclopride | Data not available | Data not available | Data not available |

Note: Specific Ki values for mosapramine and the comparator drugs were not explicitly provided in the searched literature. The table reflects the comparative affinities described in the text.

Functional Assays of Receptor Antagonism

Beyond simple binding affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. Mosapramine is characterized as a dopamine D2-receptor antagonist. This classification indicates that it binds to the D2 receptor and blocks the action of the endogenous neurotransmitter, dopamine. This antagonistic activity at D2 receptors is a hallmark of many antipsychotic medications and is believed to contribute significantly to their therapeutic effects.

In Vivo Neuropharmacological Investigations in Animal Models

Following in vitro characterization, in vivo studies in animal models are essential to understand the neuropharmacological effects of a compound in a complex biological system. These studies provide insights into how the drug modulates neurotransmitter systems and influences behavior.

Dopaminergic System Modulation

The primary mechanism of action of mosapramine involves the modulation of the dopaminergic system. This is a common feature of antipsychotic drugs, as dysregulation of dopamine neurotransmission is implicated in the pathophysiology of schizophrenia.

Antagonism of dopamine D2 receptors, particularly the presynaptic autoreceptors, leads to an increase in the synthesis and release of dopamine. This, in turn, results in an increased turnover of dopamine and an accumulation of its primary metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in brain regions rich in dopamine, such as the striatum. While specific quantitative data on the effects of mosapramine on HVA and DOPAC levels were not available in the searched literature, it is a well-established principle that dopamine receptor antagonists like mosapramine induce such changes.

| Treatment | Striatal HVA Levels (% of Control) | Striatal DOPAC Levels (% of Control) |

| Vehicle | 100% | 100% |

| Mosapramine | Specific data not available | Specific data not available |

Apomorphine is a non-selective dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing. These behaviors are thought to be mediated by the stimulation of postsynaptic dopamine receptors in the striatum. The ability of a compound to antagonize these apomorphine-induced behaviors is a classic preclinical test for predicting antipsychotic efficacy. As a dopamine D2 receptor antagonist, mosapramine is expected to inhibit apomorphine-induced stereotypy. While the searched literature confirms this as a general property of D2 antagonists, specific data from studies with mosapramine were not detailed.

| Treatment | Apomorphine-Induced Stereotypy Score |

| Vehicle + Apomorphine | Baseline stereotypy score |

| Mosapramine + Apomorphine | Specific data not available |

DOPA Accumulation Studies

Data from preclinical studies specifically investigating the effect of mosapramine dihydrochloride on 3,4-dihydroxyphenylalanine (DOPA) accumulation as a measure of dopamine synthesis in brain regions could not be located in the available research.

Fos Protein Expression in Brain Regions

The expression of the immediate early gene c-fos, and its protein product Fos, is widely used as a marker of neuronal activation. Preclinical studies have examined the effects of mosapramine on Fos protein expression in brain regions implicated in the pathophysiology of schizophrenia to understand its neural impact.

Medial Prefrontal Cortex

Administration of mosapramine has been shown to significantly increase the number of Fos-positive neurons in the medial prefrontal cortex of rats nih.gov. This effect was observed at doses of 1 and 3 mg/kg nih.gov. The ability of mosapramine to enhance Fos expression in this region is suggested to be a contributing factor to a clinical profile similar to clozapine, particularly concerning its potential actions on the negative symptoms of schizophrenia nih.gov.

Nucleus Accumbens

In the nucleus accumbens, mosapramine produced a dose-dependent increase in the number of neurons expressing the Fos protein nih.gov. This effect was observed at doses of 1, 3, and 10 mg/kg nih.gov. This pattern of neuronal activation in the nucleus accumbens is a common feature of many antipsychotic drugs and is thought to be related to their therapeutic effects on positive symptoms.

Dorsolateral Striatum

At lower doses (1 and 3 mg/kg), mosapramine did not significantly increase the number of Fos-positive neurons in the dorsolateral striatum nih.gov. A significant increase in Fos expression in this region was only observed at a higher dose of 10 mg/kg nih.gov. The lack of significant Fos induction in the dorsolateral striatum at lower, therapeutically relevant doses is noteworthy. This brain region is a key component of the motor system, and increased neuronal activity in this area is often associated with the extrapyramidal side effects commonly seen with typical antipsychotics. The minimal effect of lower doses of mosapramine on Fos expression in the dorsolateral striatum suggests a potentially lower propensity to induce such motor side effects nih.gov.

| Brain Region | Mosapramine Dose (mg/kg) | Effect on Fos Protein Expression | Comparison with Other Antipsychotics |

|---|---|---|---|

| Medial Prefrontal Cortex | 1 | Significant Increase | Similar to Clozapine (30 mg/kg) |

| 3 | Significant Increase | ||

| 10 | Significant Increase | ||

| Nucleus Accumbens | 1 | Dose-dependent Increase | Similar to Haloperidol (0.3 mg/kg) and Clozapine (30 mg/kg) |

| 3 | Dose-dependent Increase | ||

| 10 | Dose-dependent Increase | ||

| Dorsolateral Striatum | 1 | No Significant Increase | Different from Haloperidol (0.3 mg/kg) which causes a significant increase |

| 3 | No Significant Increase | ||

| 10 | Significant Increase |

Neurobiological Substrates of Therapeutic Effects

The therapeutic effects of mosapramine are believed to be mediated through its interaction with various neurotransmitter receptor systems, primarily the dopamine and serotonin (B10506) systems.

Mosapramine is a potent dopamine antagonist with high affinity for D2, D3, and D4 receptor subtypes nih.gov. The antagonism of D2 receptors in the mesolimbic pathway is a well-established mechanism for the alleviation of positive psychotic symptoms. Furthermore, research suggests that mosapramine's effects on D3 receptors are more potent than those of the typical antipsychotic haloperidol nih.gov. The high affinity for D3 receptors may contribute to its atypical clinical profile nih.gov. In comparison to other atypical antipsychotics, mosapramine's affinity for D4 receptors is reported to be eight times higher than that of clozapine nih.gov.

In addition to its effects on the dopamine system, mosapramine also exhibits moderate affinity for the serotonin 5-HT2A receptor. The blockade of 5-HT2A receptors is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.

Animal Models of Psychiatric Disorders

Specific preclinical studies utilizing this compound in established animal models of psychiatric disorders, such as schizophrenia or psychosis, were not identified in the available research. Such studies are crucial for evaluating the in vivo efficacy and behavioral pharmacology of a compound and for predicting its therapeutic potential in humans.

Effects on Positive Symptom Analogues

Preclinical studies investigating the direct effects of this compound on animal models analogous to the positive symptoms of schizophrenia, such as hyperactivity induced by dopamine agonists or deficits in prepulse inhibition, are not extensively available in publicly accessible scientific literature. However, the pharmacological profile of mosapramine provides an indirect basis for its potential efficacy. Mosapramine is a potent antagonist of dopamine D2, D3, and D4 receptors, as well as demonstrating moderate affinity for the 5-HT2A receptor. medchemexpress.comwikipedia.org The blockade of D2 receptors in the mesolimbic pathway is a well-established mechanism for the amelioration of positive symptoms by antipsychotic drugs.

Effects on Negative Symptom Analogues

Research suggests that this compound may have a notable impact on the neural circuits underlying negative symptoms. A preclinical study in rats investigated the effect of mosapramine on the expression of Fos protein, a marker of neuronal activation. The findings indicated that lower doses of mosapramine (1 or 3 mg/kg) significantly increased the number of Fos-positive neurons in the medial prefrontal cortex (mPFC). nih.gov This effect is noteworthy as the mPFC is a brain region critically involved in the regulation of motivation and social behavior, functions that are often impaired in individuals with prominent negative symptoms. The observed increase in mPFC neuronal activity by mosapramine mirrors the action of the atypical antipsychotic clozapine, which is recognized for its efficacy in treating negative symptoms. nih.gov

In the same study, mosapramine also induced a dose-dependent increase in Fos-positive neurons in the nucleus accumbens. nih.gov In contrast, at lower doses, it did not significantly affect Fos expression in the dorsolateral striatum, a region associated with motor side effects. nih.gov This differential effect on brain regions suggests a pharmacological profile that may be beneficial for negative symptoms with a potentially lower risk of extrapyramidal side effects.

Table 1: Effect of Mosapramine on Fos Protein Expression in Rat Brain nih.gov

| Brain Region | Mosapramine Dose (mg/kg) | Change in Fos-Positive Neurons |

|---|---|---|

| Medial Prefrontal Cortex | 1 | Significant Increase |

| Medial Prefrontal Cortex | 3 | Significant Increase |

| Nucleus Accumbens | 1 | Dose-dependent Increase |

| Nucleus Accumbens | 3 | Dose-dependent Increase |

| Nucleus Accumbens | 10 | Dose-dependent Increase |

| Dorsolateral Striatum | 1 | No Significant Change |

Effects on Cognitive Deficits

Neuroimaging Studies in Preclinical Models

PET/SPECT Imaging of Receptor Occupancy

There is a lack of publicly available preclinical studies that have utilized Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to specifically determine the in vivo receptor occupancy of this compound in animal models. However, research has been conducted to determine its binding affinities for various dopamine receptor subtypes in vitro.

One study investigated the affinity of mosapramine for dopamine D2, D3, and D4 receptors expressed in human cell lines. The results demonstrated that mosapramine has a high affinity for all three receptor subtypes. nih.gov Notably, its affinity for the D4 receptor was found to be eight times higher than that of clozapine, and its affinity for the D3 receptor was forty times higher than that of raclopride. nih.gov

Another study using quantitative autoradiography in rat brain slices examined the affinity of mosapramine for dopamine D3 receptors using the selective D3-ligand [3H]-7-OH-DPAT. This research confirmed a high affinity of mosapramine for D3 receptors and showed that its displacing effect on the ligand was more potent than that of haloperidol or clozapine in the brain regions examined, including the nucleus accumbens and olfactory tubercle. nih.gov

Table 2: In Vitro Receptor Affinities (Ki values) of Mosapramine nih.gov

| Receptor | Mosapramine Ki (nM) |

|---|---|

| Dopamine D2 | Data not specified in abstract |

| Dopamine D3 | Data not specified in abstract |

Note: While the study mentions high affinity, specific Ki values were not provided in the abstract.

Functional Brain Activity Mapping

Preclinical studies employing functional magnetic resonance imaging (fMRI) or other functional brain activity mapping techniques to specifically investigate the effects of this compound on brain circuitry in animal models have not been identified in the available scientific literature. However, the study on Fos protein expression provides indirect evidence of its influence on the functional activity of specific brain regions. As mentioned previously, mosapramine was shown to increase neuronal activation in the medial prefrontal cortex and nucleus accumbens, key areas involved in the pathophysiology of schizophrenia. nih.gov

Clinical Research and Efficacy of Mosapramine Dihydrochloride

Efficacy in Schizophrenia Spectrum Disorders

Clinical investigations into mosapramine (B1676756) have focused on its ability to alleviate the core symptoms of schizophrenia. As a second-generation antipsychotic, it is part of a class of medications recognized for their role in treating the positive symptoms of the disorder.

Improvement in Positive Symptoms

Positive symptoms in schizophrenia include experiences such as hallucinations and delusions. High-quality evidence indicates that mosapramine demonstrates a greater improvement in these positive symptoms when compared to other second-generation antipsychotics like aripiprazole, perospirone, or quetiapine.

Improvement in Negative Symptoms

Cognitive Domain Efficacy

Cognitive deficits are a core feature of schizophrenia, affecting areas such as memory, attention, and executive function. Currently, there is a lack of available clinical research data focusing on the specific effects of mosapramine dihydrochloride (B599025) on these cognitive domains in individuals with schizophrenia.

Global Assessment of Functioning

The Global Assessment of Functioning (GAF) scale is a tool used to rate the social, occupational, and psychological functioning of an individual. There are no available clinical studies that have reported the use of the GAF scale to measure the efficacy of mosapramine in patients with schizophrenia.

Comparative Clinical Trials with Other Antipsychotics

To better understand its place in therapy, mosapramine has been compared to other antipsychotic medications in clinical settings. These trials provide context for its relative effectiveness.

Head-to-Head Efficacy Comparisons

Direct comparisons have been made between mosapramine and other antipsychotics. In a randomized, single-blind, crossover add-on study involving 10 inpatients with chronic schizophrenia, mosapramine was compared with risperidone (B510). Both medications were added to existing neuroleptic treatment for eight weeks. The study found that while both drug additions led to a modest improvement, there was no significant difference in the total scores on the Positive and Negative Syndrome Scale for Schizophrenia (PANSS) between the two treatments. This suggests that mosapramine and risperidone have comparable effects when used as an adjunctive therapy in this patient population. nih.govnih.gov

As previously noted, evidence also suggests mosapramine may be more effective than aripiprazole, perospirone, and quetiapine for the positive symptoms of schizophrenia. Detailed data from these comparative trials are not available to present in a tabular format.

Network Meta-Analyses of Antipsychotic Efficacy

Network meta-analyses offer a statistical approach to compare multiple treatments simultaneously, even in the absence of direct head-to-head trials. Mosapramine has been included in such analyses, particularly within studies focusing on patient populations in Japan, where the drug is approved for the treatment of schizophrenia. These analyses provide comparative insights into its efficacy relative to other second-generation antipsychotics (SGAs) and placebo.

One Bayesian network meta-analysis of 18 randomized trials involving 3,446 Japanese patients with schizophrenia evaluated the relative efficacy of several SGAs, including mosapramine. The primary efficacy outcome was the treatment response rate. In this analysis, while drugs like olanzapine (B1677200) and paliperidone showed superior efficacy compared to placebo, the evidence for mosapramine was less definitive. The study highlighted the placement of antipsychotics approved primarily in East Asia, such as mosapramine, blonanserin, and perospirone, in the broader context of globally marketed treatments.

Another systematic review and network meta-analysis of 34 randomized controlled trials (6,798 patients) in Japan also examined the efficacy of various antipsychotics. patsnap.comdrugbank.com This analysis assessed improvements in the total score of the Positive and Negative Syndrome Scale (PANSS) as a primary outcome. The findings indicated that mosapramine, along with asenapine, blonanserin, haloperidol (B65202), lurasidone, olanzapine, paliperidone, and risperidone, outperformed placebo in improving PANSS positive subscale scores. patsnap.comdrugbank.com However, when assessing negative symptoms, aripiprazole, asenapine, blonanserin, brexpiprazole, lurasidone, olanzapine, paliperidone, perospirone, and risperidone were found to be superior to placebo, with mosapramine not being highlighted in this specific comparison. patsnap.comdrugbank.com

Table 1: Comparative Efficacy of Mosapramine and Other Antipsychotics from a Network Meta-Analysis in a Japanese Population

| Outcome Measure | Mosapramine vs. Placebo | Mosapramine vs. Other Antipsychotics | Reference |

|---|---|---|---|

| PANSS Positive Score | Outperformed placebo | Efficacy profile differs among antipsychotics | patsnap.comdrugbank.com |

| PANSS Negative Score | Not specified as outperforming placebo | Aripiprazole, olanzapine, risperidone, etc., outperformed placebo | patsnap.comdrugbank.com |

| Response Rate | Not specified as superior | Olanzapine and paliperidone showed superior efficacy | the-hospitalist.org |

| All-Cause Discontinuation | Not specified as superior | Olanzapine and paliperidone showed superior acceptability | the-hospitalist.org |

Note: This table is a qualitative summary of findings. Direct statistical comparisons and confidence intervals can be found in the cited source material.

Patient Subgroup Analyses and Treatment Responsiveness

The efficacy of antipsychotic treatment can vary across different patient subgroups, such as those with a first episode of psychosis, treatment-resistant schizophrenia, or elderly patients. However, specific clinical research focusing on the responsiveness of mosapramine dihydrochloride in these distinct populations is limited in the published literature.

One area where mosapramine has been studied in a specific patient cohort is as an adjunctive treatment for patients with chronic, neuroleptic-treated schizophrenia. A small, 8-week, single-blind crossover study compared the addition of mosapramine versus risperidone to existing neuroleptic treatment in 10 patients. The results showed that both mosapramine and risperidone augmentation led to modest but significant improvements in symptoms as measured by the PANSS, with no significant difference found between the two adjunctive treatments. the-hospitalist.org This suggests a potential role for mosapramine in augmenting treatment for patients who are partially responsive to other antipsychotics, a characteristic of a treatment-resistant subgroup. neura.edu.au However, this was a small-scale study, and larger, controlled trials are needed to validate these findings.

Long-term Efficacy and Relapse Prevention Studies

The management of schizophrenia is a long-term process where a primary goal is the prevention of relapse. semanticscholar.org Continuous maintenance treatment with antipsychotic medication is a cornerstone of this strategy, as it has been shown to be significantly more effective than placebo in preventing relapse for up to two years. nih.govnih.gov

Despite the critical importance of long-term data, dedicated, large-scale, randomized controlled trials evaluating the long-term efficacy and relapse prevention capabilities of this compound are not extensively documented in publicly available research. The network meta-analyses that have included mosapramine were based on short-term trials, with mean durations typically around eight to nine weeks. patsnap.com

Studies on other second-generation antipsychotics have demonstrated their utility in reducing relapse rates over extended periods. nih.govawmf.org For instance, long-term trials are crucial for establishing an antipsychotic's role in maintenance therapy, as they provide vital information on sustained symptom control and the delay of psychotic exacerbations. nel.edunih.gov The absence of such specific long-term or relapse prevention data for mosapramine represents a significant gap in the clinical evidence base for this compound. Further research is required to establish its efficacy in the maintenance phase of schizophrenia treatment.

Emerging Therapeutic Applications and Off-Label Research

The primary and approved indication for this compound is the treatment of schizophrenia. patsnap.com The off-label use of antipsychotics in psychiatry is a common practice, where medications are prescribed for conditions not officially approved by regulatory bodies, often based on emerging evidence or shared pharmacological properties. silae.itnami.orgnih.gov

However, there is a notable lack of published clinical research detailing the off-label application of mosapramine for other psychiatric disorders such as bipolar disorder, major depression, or anxiety disorders. While many other second-generation antipsychotics have been investigated and are used for these conditions, similar clinical evidence for mosapramine has not been established in the scientific literature. researchgate.net

In the realm of preclinical research, computational studies are exploring novel applications for existing drugs. One such computational screening study identified mosapramine as a potential candidate for modulating lactoferrin, a protein involved in iron homeostasis and inflammatory responses. patsnap.com This has led to the suggestion that mosapramine could be a subject for future investigation into its potential therapeutic role in neurodegenerative diseases like Alzheimer's or Parkinson's disease, where such pathways are implicated. patsnap.com It is crucial to note that this is a preliminary, theoretical finding from a computational model and does not reflect any current clinical use or proven efficacy. There are no active clinical trials or documented case studies to support the use of mosapramine for neurodegenerative or any other off-label conditions at this time.

Pharmacokinetics and Biotransformation of Mosapramine Dihydrochloride

Absorption and Distribution Dynamics

Detailed clinical data on the absorption and distribution dynamics of mosapramine (B1676756) dihydrochloride (B599025) in humans are not extensively documented in publicly accessible scientific literature. Generally, for orally administered antipsychotic drugs, the rate and extent of absorption can be influenced by various factors including gastrointestinal pH, food intake, and first-pass metabolism.

Biotransformation Pathways and Metabolite Identification

Biotransformation, or drug metabolism, is a crucial process that converts drug molecules into more water-soluble compounds, facilitating their excretion from the body. This process primarily occurs in the liver and is categorized into Phase I and Phase II reactions.

Phase I reactions introduce or expose functional groups on the drug molecule, typically through oxidation, reduction, or hydrolysis. For mosapramine, research has identified several metabolites resulting from Phase I oxidative processes. Specifically, four alcoholic metabolites of mosapramine have been synthesized and identified, indicating that hydroxylation is a key metabolic pathway. These metabolites are formed through the reduction of corresponding 10-oxo or 11-oxo intermediates of the mosapramine structure.

The primary Phase I metabolic reactions for mosapramine involve:

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the dibenz[b,f]azepine nucleus.

Oxidation: Formation of 10-oxo and 11-oxo intermediates.

| Metabolite Type | Precursor Intermediate | Metabolic Reaction |

|---|---|---|

| 10-hydroxy mosapramine | 10-oxo mosapramine intermediate | Reduction |

| 11-hydroxy mosapramine | 11-oxo mosapramine intermediate | Reduction |

| Other alcoholic metabolites | Corresponding oxo-intermediates | Reduction |

Following Phase I reactions, the modified drug molecules often undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione, to the functional groups introduced during Phase I. This process significantly increases the water solubility of the metabolites, making them more readily excretable in urine or bile.

While specific Phase II metabolites of mosapramine have not been characterized in the available literature, it is plausible that the alcoholic metabolites formed during Phase I undergo glucuronidation or sulfation, which are common conjugation pathways for hydroxylated compounds.

Elimination Routes and Clearance Mechanisms

The elimination of a drug and its metabolites from the body is the final step in its pharmacokinetic journey. This process primarily occurs through renal (urine) and hepatic (bile/feces) excretion. The rate of elimination is quantified by the drug's clearance, which represents the volume of plasma cleared of the drug per unit of time.

Specific data on the elimination half-life, clearance rate, and primary routes of excretion for mosapramine dihydrochloride are not available in the published literature. For many antipsychotic drugs, both the parent drug and its metabolites are eliminated through a combination of renal and fecal excretion. The relative contribution of each pathway depends on the physicochemical properties of the individual compounds, such as their polarity and molecular weight.

Population Pharmacokinetics and Variability

Population pharmacokinetics analyzes the sources and correlates of variability in drug concentrations among individuals. Factors such as age, genetics (e.g., polymorphisms in metabolic enzymes like the cytochrome P450 system), co-administered medications, and disease states can all contribute to inter-individual differences in how a drug is absorbed, distributed, metabolized, and eliminated.

There are currently no published population pharmacokinetic studies specifically for this compound. Such studies would be valuable for understanding the variability in patient responses and for optimizing dosing regimens in different patient populations. The absence of this data highlights a significant gap in the comprehensive understanding of mosapramine's clinical pharmacology.

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) models for antipsychotic drugs are essential for optimizing dosing regimens, understanding variability in patient responses, and predicting drug interactions. These models can range from simple one-compartment models to more complex multi-compartment and physiologically based pharmacokinetic (PBPK) models.

Population Pharmacokinetic (PopPK) Modeling:

A common approach for characterizing the pharmacokinetics of antipsychotics is population pharmacokinetic (PopPK) analysis. This method uses data obtained from a larger patient population, often from clinical trials, to identify key pharmacokinetic parameters and the sources of their variability. Factors such as age, weight, sex, smoking status, and genetic variations in drug-metabolizing enzymes (like CYP2D6 and CYP3A4) are often evaluated as covariates that may influence drug concentrations.

For instance, a study on the atypical antipsychotic olanzapine (B1677200) in a Chinese population utilized a two-compartment model with first-order absorption and elimination to describe its concentration profile. The analysis included data from both healthy volunteers and patients with schizophrenia, revealing that body weight had a significant effect on the apparent volume of the central compartment. nih.gov PopPK models are invaluable for personalizing therapy by allowing for dose adjustments based on individual patient characteristics. proquest.comresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling:

PBPK models are more mechanistic, incorporating physiological and anatomical data (such as organ volumes and blood flow rates) along with the drug's physicochemical properties to simulate its disposition in the body. nih.govindexcopernicus.com These models can be particularly useful for predicting pharmacokinetics in special populations (e.g., pediatrics, geriatrics, or individuals with organ impairment) where clinical data may be sparse. indexcopernicus.comnih.gov A PBPK modeling approach has been successfully used to predict the brain dopamine (B1211576) D2 receptor occupancy of antipsychotics like clozapine (B1669256) and risperidone (B510) by simulating their concentrations in the brain's extracellular fluid. nih.gov

Given that mosapramine is an iminodibenzyl (B195756) antipsychotic, its pharmacokinetic profile is likely to share characteristics with other drugs in this class. A study on clocapramine (B1669190) and Y-516 (mosapramine) in dogs and humans highlighted the pharmacokinetic properties of these iminodibenzyl compounds, though detailed modeling parameters were not provided. nih.gov

Simulation in Clinical Practice:

Once a robust pharmacokinetic model is developed and validated, it can be used for simulations to explore various clinical scenarios. proquest.com For example, simulations can predict the impact of missed doses, the time to reach steady-state concentrations with different dosing strategies, and the potential for drug-drug interactions. This predictive capability is a cornerstone of model-informed drug development and can help in designing more efficient and informative clinical trials.

The following tables provide illustrative examples of pharmacokinetic parameters that are typically estimated through modeling studies of atypical antipsychotics. It is important to note that these values are for other compounds and are presented here to demonstrate the type of data generated from such analyses, as specific data for this compound is not available.

Table 1: Example Pharmacokinetic Parameters for Selected Atypical Antipsychotics

| Parameter | Olanzapine | Risperidone | Aripiprazole |

| Apparent Clearance (CL/F) | 12-47 L/h | - | - |

| Apparent Volume of Distribution (Vd/F) | 513-710 L | - | - |

| Elimination Half-life (t½) | 21-54 h | ~3 h (parent) | ~75 h |

| Time to Peak Concentration (Tmax) | ~6 h | ~1 h | 3-5 h |

| Oral Bioavailability (F) | ~60% | ~70% | ~87% |

Data compiled from various sources on atypical antipsychotics. These values can exhibit significant interindividual variability.

Table 2: Illustrative Population Pharmacokinetic Model Parameters for an Atypical Antipsychotic

| Parameter | Description | Typical Value | Inter-individual Variability (%CV) |

| CL/F (L/h) | Apparent Oral Clearance | 25.5 | 35% |

| V2/F (L) | Apparent Volume of Central Compartment | 850 | 40% |

| Ka (h⁻¹) | First-order Absorption Rate Constant | 0.8 | 60% |

| Q/F (L/h) | Apparent Inter-compartmental Clearance | 50 | - |

| V3/F (L) | Apparent Volume of Peripheral Compartment | 1200 | - |

This table represents a hypothetical two-compartment model and is for illustrative purposes only. %CV refers to the coefficient of variation.

Adverse Event Profiles and Mechanistic Investigations of Mosapramine Dihydrochloride

Extrapyramidal Symptoms (EPS) Incidence and Pathophysiology

Mosapramine (B1676756) has been associated with a notable incidence of extrapyramidal symptoms (EPS), which are drug-induced movement disorders. These symptoms encompass a range of conditions, including dystonia (sustained muscle contractions), akathisia (motor restlessness), and parkinsonism (tremor, rigidity, and bradykinesia).

Dopamine (B1211576) D2 Receptor Blockade as a Contributor

The primary mechanism underlying the development of EPS with mosapramine dihydrochloride (B599025) is its potent antagonism of dopamine D2 receptors in the nigrostriatal pathway of the brain. Research has demonstrated that mosapramine exhibits a high affinity for dopamine D2, D3, and D4 receptor subtypes nih.govresearchgate.net. The blockade of D2 receptors in the striatum disrupts the delicate balance of dopamine and acetylcholine, leading to an excess of cholinergic activity. This imbalance is a key contributor to the manifestation of EPS.

A study comparing the receptor binding affinities of various neuroleptics found that mosapramine displayed the highest affinities for D2, D3, and D4 receptor subtypes among the tested antipsychotics nih.gov. This potent D2 receptor blockade is a cornerstone of its antipsychotic action but also the principal driver of its propensity to induce extrapyramidal side effects.

Differential Effects on Striatal Regions

The striatum, a key component of the basal ganglia, is not a homogenous structure and is functionally divided into different regions. The differential effects of antipsychotics on these regions can influence their EPS profile. Mosapramine's potent effect on dopamine D3 receptors may contribute to its atypical clinical profile nih.govresearchgate.net. The ratio of its binding affinity for D2 versus D3 receptors (D2 Ki/D3 Ki ratio) is higher than that of the typical antipsychotic haloperidol (B65202), indicating a more potent effect on D3 receptors nih.gov.

Hyperprolactinemia Mechanism and Clinical Impact

Hyperprolactinemia, an elevation of prolactin levels in the blood, is a common adverse effect of many antipsychotic drugs, including mosapramine. The mechanism is directly linked to the blockade of dopamine D2 receptors in the tuberoinfundibular pathway. Dopamine acts as a natural inhibitor of prolactin release from the pituitary gland. By blocking D2 receptors in this pathway, mosapramine removes this inhibitory control, leading to an increase in prolactin secretion.

Clinically, elevated prolactin levels can lead to a range of symptoms. In females, this can manifest as galactorrhea (inappropriate lactation), amenorrhea (absence of menstruation), and infertility. In males, it can cause gynecomastia (breast enlargement), erectile dysfunction, and decreased libido. While often considered a less severe side effect, the clinical impact of hyperprolactinemia can be distressing for patients and may affect treatment adherence.

Central Nervous System (CNS) Depression Related Effects

Mosapramine dihydrochloride can potentiate the effects of other central nervous system (CNS) depressants. This is a common characteristic of antipsychotic medications due to their sedative properties. When co-administered with other CNS depressants such as benzodiazepines, opioids, or alcohol, there is an increased risk of additive effects, leading to excessive sedation, somnolence, and psychomotor impairment. Therefore, caution is warranted when mosapramine is used in conjunction with other substances that have CNS depressant activity.

Other Systemic Adverse Events

Beyond the well-defined extrapyramidal and endocrine side effects, antipsychotic medications can be associated with a range of other systemic adverse events. While specific clinical trial data on the full spectrum of systemic adverse events for this compound is not extensively detailed in the provided search results, general knowledge of the drug class suggests potential for:

Cardiovascular Effects: Orthostatic hypotension (a drop in blood pressure upon standing), tachycardia (rapid heart rate), and ECG changes are potential cardiovascular side effects of antipsychotics.

Anticholinergic Effects: Dry mouth, blurred vision, constipation, and urinary retention can occur due to the blockade of muscarinic cholinergic receptors.

Dermatological Reactions: Skin rashes and photosensitivity have been reported with various antipsychotic agents.

Gastrointestinal Disturbances: Nausea, vomiting, and constipation are commonly reported side effects.

It is important to note that a case report has described drug-induced parkinsonism and tardive dyskinesia in elderly patients after taking mosapride (B1662829), a related gastroprokinetic agent. While mosapride primarily acts on serotonin (B10506) receptors, the report acknowledges the possibility of weak blockade of nigrostriatal dopaminergic receptors, particularly in vulnerable populations. This finding with a structurally related compound warrants consideration, although it does not directly implicate this compound in the same manner.

Management Strategies for Adverse Events in Research Settings

In the context of clinical research involving this compound, the management of adverse events is crucial for participant safety and data integrity. The following strategies are generally employed:

Close Monitoring: Regular and systematic monitoring for the emergence of adverse events is paramount. This includes the use of standardized rating scales for EPS (e.g., Abnormal Involuntary Movement Scale - AIMS, Barnes Akathisia Rating Scale - BARS) and routine laboratory tests to monitor prolactin levels and other relevant parameters.

Dose Adjustment: If adverse events occur, one of the primary management strategies is to consider a dose reduction of the investigational drug. Many adverse effects of antipsychotics are dose-dependent.

Concomitant Medication: For the management of EPS, anticholinergic medications (e.g., benztropine) or beta-blockers (for akathisia) may be administered. The use of such medications should be protocol-defined to ensure consistency in the research data.

Patient Education: Research participants should be thoroughly educated about the potential adverse effects of the investigational drug and encouraged to report any new or worsening symptoms promptly to the research team solutionsop.co.uk.

Discontinuation of Treatment: In cases of severe or intolerable adverse events, discontinuation of the investigational drug may be necessary. The protocol should have clear guidelines for treatment discontinuation.

Reporting: All adverse events, regardless of severity, must be meticulously documented and reported in accordance with regulatory requirements and the clinical trial protocol sciencepharma.comyoutube.comtheisn.org. Serious and unexpected adverse reactions require expedited reporting to regulatory authorities and institutional review boards.

| Adverse Event | Management Strategy in Research Settings |

| Extrapyramidal Symptoms (EPS) | - Regular monitoring with standardized scales (e.g., AIMS, BARS).- Dose reduction of mosapramine.- Administration of protocol-specified concomitant medications (e.g., anticholinergics, beta-blockers).- Participant education on early signs of EPS. |

| Hyperprolactinemia | - Routine monitoring of serum prolactin levels.- Assessment for clinical signs and symptoms.- Dose reduction if clinically indicated.- Consideration for switching to a prolactin-sparing antipsychotic in a comparative trial design. |

| CNS Depression | - Caution and careful monitoring when co-administered with other CNS depressants.- Participant education regarding the risks of alcohol and other sedative use.- Assessment of sedation levels using appropriate scales. |

| Other Systemic Adverse Events | - Comprehensive monitoring of vital signs, ECGs, and laboratory parameters as per protocol.- Symptomatic management of minor adverse events.- Thorough documentation and causality assessment of all reported events. |

Drug Drug Interactions Involving Mosapramine Dihydrochloride

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when drugs influence each other's effects directly at the receptor level or through downstream physiological pathways. pharmaguideline.com For Mosapramine (B1676756), these interactions are particularly relevant in the context of its central nervous system activity.

Central nervous system (CNS) depressants are a broad class of drugs that slow brain activity, treating conditions like anxiety, panic, and sleep disorders. addictioncenter.comwebmd.com When co-administered with Mosapramine, these agents can lead to an additive or synergistic increase in CNS depression. drugbank.commedicalnewstoday.com This potentiation can manifest as increased drowsiness, sedation, and impaired motor coordination. The mechanism involves the combined depressant effects on the brain, often by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). webmd.commedicalnewstoday.com A wide range of medications can increase the risk or severity of CNS depression when combined with Mosapramine. drugbank.com

| Drug Class | Examples of Interacting Drugs | Potential Consequence of Interaction with Mosapramine |

|---|---|---|

| Benzodiazepines | 1,2-Benzodiazepine, Alprazolam, Bromazepam, Clonazepam | Increased risk or severity of CNS depression drugbank.com |

| Barbiturates | Amobarbital, Butabarbital, Phenobarbital | Increased risk or severity of CNS depression drugbank.com |

| Opioid Analgesics | Buprenorphine, Alfentanil, Hydrocodone, Morphine | Increased central nervous system depressant activities drugbank.com |

| Antihistamines (sedating) | Azelastine, Brompheniramine, Clemastine, Desloratadine | Increased central nervous system depressant activities drugbank.com |

| Other Antipsychotics | Amisulpride, Aripiprazole, Asenapine, Chlorpromazine, Sulpiride | Increased risk or severity of CNS depression; potential for additive antipsychotic effects drugbank.comdrugbank.com |

| Antidepressants | Agomelatine, Amitriptyline, Amoxapine, Bupropion, Mirtazapine | Increased risk or severity of CNS depression drugbank.com |

| Anesthetics | Desflurane, Enflurane, Fospropofol, Halothane | Increased risk or severity of CNS depression drugbank.com |

| Muscle Relaxants | Atracurium, Baclofen, Carisoprodol, Chlorzoxazone | Increased risk or severity of CNS depression drugbank.com |

Mosapramine, an iminodibenzyl (B195756) antipsychotic, exhibits high affinity for several dopamine (B1211576) receptor subtypes, specifically D2, D3, and D4 receptors. nih.gov Its potent effects on these receptors, particularly the D3 receptor, are thought to contribute to its clinical profile. nih.gov This activity forms the basis for potential pharmacodynamic interactions with other drugs that modulate neurotransmitter systems.

Dopaminergic Agents : Co-administration with other dopamine antagonists (e.g., haloperidol (B65202), risperidone) could lead to additive effects, potentially increasing the risk of extrapyramidal symptoms. psychiatric-drug-effects.com Conversely, dopamine agonists used for Parkinson's disease may have their efficacy diminished by Mosapramine's receptor blockade.

Serotonergic Agents : Some atypical antipsychotics possess antagonist activity at serotonin (B10506) receptors. wikipedia.org If Mosapramine shares this characteristic, co-administration with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs) or triptans, could theoretically increase the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the CNS. uspharmacist.comnbinno.com

Anticholinergic Agents : Antipsychotics can have varying degrees of anticholinergic activity. psychiatric-drug-effects.com Combining Mosapramine with other drugs possessing anticholinergic properties (e.g., tricyclic antidepressants, some antiparkinsonian agents) can result in an exaggerated anticholinergic burden, leading to effects like dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment. uspharmacist.com

Pharmacokinetic Interactions

Pharmacokinetic interactions involve the alteration of a drug's concentration in the body due to interference with its absorption, distribution, metabolism, or excretion. mghcme.org For Mosapramine, the most significant potential for these interactions lies within its metabolism by the cytochrome P450 enzyme system and its possible interaction with drug transport proteins.

The cytochrome P450 (CYP) system is a family of liver enzymes responsible for Phase I metabolism of a vast number of drugs. acnp.org The CYP3A4 isoenzyme is particularly significant, metabolizing approximately 50% of currently marketed drugs. elsevierpure.com Research on the related compound, mosapride (B1662829) citrate, indicates that its metabolism is primarily mediated by CYP3A4. nbinno.comnih.gov Ketoconazole, a potent CYP3A4 inhibitor, was found to strongly inhibit the metabolism of mosapride in human liver microsomes. nih.gov

Given this, it is highly probable that Mosapramine dihydrochloride (B599025) is also a substrate for CYP3A4. Consequently, its plasma concentration can be significantly altered by co-administration of drugs that either inhibit or induce this enzyme. creative-bioarray.com

CYP3A4 Inhibitors : Concurrent use of strong CYP3A4 inhibitors can decrease the metabolism of Mosapramine, leading to elevated plasma concentrations and an increased risk of dose-dependent adverse effects.

CYP3A4 Inducers : Conversely, co-administration with CYP3A4 inducers can accelerate the metabolism of Mosapramine, potentially lowering its plasma concentration and reducing its therapeutic efficacy.

| Interaction Type | Examples of Interacting Drugs | Potential Effect on Mosapramine |

|---|---|---|

| CYP3A4 Inhibition (Increased Mosapramine levels) | Azole Antifungals (e.g., Ketoconazole, Itraconazole) nbinno.comnih.gov | Decreased metabolism, leading to increased plasma concentration and potential for enhanced effects or toxicity. creative-bioarray.com |

| Macrolide Antibiotics (e.g., Clarithromycin, Erythromycin) nbinno.comnih.gov | ||

| Protease Inhibitors (e.g., Ritonavir) | ||

| CYP3A4 Induction (Decreased Mosapramine levels) | Anticonvulsants (e.g., Carbamazepine, Phenytoin) | Increased metabolism, leading to decreased plasma concentration and potential for reduced efficacy. creative-bioarray.com |

| Rifamycins (e.g., Rifampin) | ||

| Herbal Supplements (e.g., St. John's Wort) |

Drug transport proteins, such as P-glycoprotein (P-gp), are expressed in various tissues, including the intestines, blood-brain barrier, liver, and kidneys. elsevierpure.com P-gp functions as an efflux pump, actively transporting a wide range of drugs out of cells, thereby affecting their absorption and distribution. dntb.gov.ua Many psychotropic drugs that are substrates for CYP3A4 are also substrates for P-gp. elsevierpure.com

If Mosapramine is a substrate for P-gp, its pharmacokinetics could be influenced by P-gp inhibitors or inducers.

P-gp Inhibitors : Co-administration with P-gp inhibitors (e.g., verapamil, quinidine) could increase the absorption and brain penetration of Mosapramine, potentially enhancing both its therapeutic and adverse effects.

P-gp Inducers : Concurrent use of P-gp inducers (e.g., rifampin) could decrease the absorption and brain penetration of Mosapramine, possibly leading to therapeutic failure.

Clinical Significance of Identified Interactions

The clinical significance of these potential interactions is substantial. Additive pharmacodynamic effects with CNS depressants can impair patient safety, increasing the risk of falls, accidents, and respiratory depression. Interactions at the neurotransmitter level can either dangerously potentiate side effects or antagonize the therapeutic effects of co-administered medications.

Pharmacokinetic interactions involving the CYP3A4 enzyme and P-gp transporter are particularly concerning as they can lead to unpredictable variability in Mosapramine plasma concentrations. Sub-therapeutic levels may result in the recurrence of psychotic symptoms, while elevated levels can increase the risk of toxicity. Therefore, a thorough review of a patient's concomitant medications, including over-the-counter products and herbal supplements, is essential before and during therapy with Mosapramine dihydrochloride to mitigate the risks associated with these drug-drug interactions.

Strategies for Mitigating Interaction Risks in Research Protocols

The investigation of a novel chemical entity such as this compound within a research setting necessitates a robust framework for identifying and mitigating the risks associated with drug-drug interactions. The primary goal of such strategies is to ensure participant safety and to maintain the integrity of the scientific data. Proactive and meticulous planning is essential to minimize the potential for pharmacokinetic and pharmacodynamic interactions that could confound study results or lead to adverse events.

Research protocols for studies involving this compound should incorporate a multi-faceted approach to risk mitigation. This begins with a thorough preclinical assessment of the compound's metabolic pathways and its potential to induce or inhibit key drug-metabolizing enzymes. While direct and comprehensive in vitro and in vivo metabolism data for this compound is not extensively published, insights can be drawn from structurally related benzamide (B126) derivatives. For instance, some benzamides are known to be substrates of cytochrome P450 (CYP) enzymes, particularly CYP3A4. Therefore, a conservative approach would be to assume the potential for interactions with strong inhibitors or inducers of this isoenzyme until definitive data becomes available.

A critical component of risk mitigation is the careful design of the clinical trial protocol itself. This includes establishing stringent inclusion and exclusion criteria to avoid enrolling participants who are taking medications known or suspected to interact with the investigational agent. A comprehensive review of all concomitant medications, including over-the-counter drugs and herbal supplements, is imperative at the screening, baseline, and all subsequent study visits.

Furthermore, the protocol should outline a clear plan for monitoring participants for any signs or symptoms that may indicate a potential drug-drug interaction. This may involve more frequent safety assessments, specific laboratory tests, and clear guidelines for dose adjustment or discontinuation of the investigational drug or concomitant medication if a clinically significant interaction is suspected. Educating both research staff and study participants about the potential for drug-drug interactions and the importance of reporting all new medications is also a crucial element of a comprehensive risk mitigation strategy.

In instances where the co-administration of a potentially interacting medication is unavoidable, specific dose-escalation schemes and intensive pharmacokinetic and pharmacodynamic monitoring should be implemented to characterize the nature and extent of the interaction. The development of a detailed data analysis plan to account for the potential influence of concomitant medications on the study outcomes is also a critical step in ensuring the scientific validity of the research.

The following table outlines potential drug-drug interactions with this compound, primarily based on its potential for central nervous system (CNS) depressant effects.

| Interacting Drug Class | Potential Effect | Mitigation Strategy in Research Protocols |

| CNS Depressants (e.g., benzodiazepines, opioids, sedative-hypnotics) | Increased risk of sedation, respiratory depression, and psychomotor impairment. | Strict exclusion of participants taking these medications. If essential for comorbid conditions, implement rigorous monitoring, dose adjustments, and specific safety assessments (e.g., psychomotor testing). |

| Anticholinergic Agents | Potential for additive anticholinergic effects (e.g., dry mouth, constipation, blurred vision). | Careful screening for concomitant use. Monitor for and document any anticholinergic adverse events. |

| CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin) | Potential for increased plasma concentrations of mosapramine, leading to an increased risk of adverse effects (based on data from structurally similar compounds). | Exclusion of participants taking strong CYP3A4 inhibitors. For moderate inhibitors, consider pharmacokinetic substudies to assess the impact on mosapramine exposure. |

| CYP3A4 Inducers (e.g., rifampin, carbamazepine) | Potential for decreased plasma concentrations of mosapramine, potentially leading to reduced efficacy (based on data from structurally similar compounds). | Exclusion of participants taking strong CYP3A4 inducers. If co-administration is necessary, monitor for lack of efficacy and consider therapeutic drug monitoring if available. |

Genomic and Proteomic Influences on Mosapramine Dihydrochloride Pharmacodynamics

Genetic Polymorphisms Affecting Drug Response

Genetic polymorphisms, which are variations in the DNA sequence, can significantly alter the pharmacodynamics of mosapramine (B1676756) dihydrochloride (B599025). These variations can occur in genes encoding for drug targets such as receptors, as well as enzymes responsible for drug metabolism and transporters that regulate drug distribution.

Mosapramine exerts part of its therapeutic effect by interacting with dopamine (B1211576) receptors. Genetic variations in the genes encoding these receptors can alter their structure and function, thereby influencing the drug's binding affinity and subsequent signaling cascade.

Dopamine D2 Receptor (DRD2): The DRD2 receptor is a primary target for many antipsychotic drugs. Several polymorphisms in the DRD2 gene have been studied in relation to antipsychotic response. For instance, the Taq1A polymorphism (rs1800497) has been linked to variations in DRD2 receptor density, which could theoretically influence the efficacy of a DRD2 antagonist like mosapramine. scitepress.org Studies on other antipsychotics suggest that polymorphisms like the -141C Ins/Del (rs1799732) may also be a risk factor in treatment response. scitepress.org

Dopamine D3 Receptor (DRD3): The DRD3 gene, particularly the Ser9Gly polymorphism (rs6280), has been investigated for its role in antipsychotic drug response. mdpi.com Different genotypes of this polymorphism may lead to altered receptor function, potentially affecting both the therapeutic and adverse effects of mosapramine. Some studies have found that the C|T and T|T genotypes of rs6280 can predict higher treatment resistance to second-generation antipsychotics. mdpi.com

Dopamine D4 Receptor (DRD4): The DRD4 gene is known for its variable number of tandem repeats (VNTR) polymorphism in exon 3. The number of repeats can influence the receptor's structure and its interaction with ligands. While research has yielded mixed results, this polymorphism is a candidate for influencing individual responses to drugs that interact with the D4 receptor. rug.nlnih.gov

Table 1: Key Polymorphisms in Dopaminergic Receptors and Their Potential Impact

| Gene | Polymorphism | Potential Influence on Mosapramine Response |

|---|---|---|

| DRD2 | rs1800497 (Taq1A) | May alter receptor density, potentially affecting drug efficacy. scitepress.org |

| DRD2 | rs1799732 (-141C Ins/Del) | Associated with treatment resistance in other antipsychotics. scitepress.orgmdpi.com |

| DRD3 | rs6280 (Ser9Gly) | Certain genotypes may predict higher treatment resistance. mdpi.com |

Mosapramine also has a high affinity for serotonin (B10506) receptors, particularly the 5-HT2A receptor. This interaction is crucial for its atypical antipsychotic properties.

5-HT2A Receptor (HTR2A): The gene encoding the 5-HT2A receptor, HTR2A, has several well-studied polymorphisms. The T102C (rs6313) and -1438A/G (rs6311) polymorphisms are among the most frequently investigated in relation to antidepressant and antipsychotic response. frontiersin.orgnih.gov Variations in this gene can affect receptor expression and signaling, thereby modulating the patient's response to mosapramine. For example, some studies have linked HTR2A variants to the therapeutic efficacy of antidepressants. frontiersin.org Another polymorphism, rs7997012, has been associated with treatment outcomes for anxiety disorders and resistance to atypical antipsychotics. mdpi.comnih.gov

The metabolism of most psychotropic drugs, likely including mosapramine, is carried out by the cytochrome P450 (CYP) family of enzymes in the liver. synlab-sd.com Genetic polymorphisms in CYP genes can lead to significant differences in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov

CYP2D6: This enzyme is responsible for the metabolism of numerous antidepressants and antipsychotics. Over 100 genetic variants of CYP2D6 have been identified, some of which can lead to absent or reduced enzyme function. nih.gov Poor metabolizers may have higher plasma concentrations of mosapramine, potentially leading to an increased risk of concentration-dependent adverse effects, while ultrarapid metabolizers might clear the drug too quickly, reducing its efficacy.

CYP3A4/CYP3A5: CYP3A4 is involved in the metabolism of over 50% of clinically used drugs. nih.govmdpi.com Polymorphisms in CYP3A4 and the related CYP3A5 gene can alter metabolic capacity, thereby affecting the pharmacokinetics of substrate drugs. For example, individuals expressing the active CYP3A51 allele may metabolize drugs more rapidly than those with the non-functional CYP3A53 allele. mdpi.com

CYP2C19: This enzyme also plays a role in the metabolism of various psychotropic medications. Similar to CYP2D6, polymorphisms in CYP2C19 can result in variable enzyme activity, impacting drug concentrations and patient outcomes. nih.gov

Drug transporters are proteins that control the movement of drugs across cell membranes, affecting their absorption, distribution, and excretion. nih.gov

ATP-binding cassette (ABC) transporters: The ABCB1 transporter, also known as P-glycoprotein (P-gp), is a well-known efflux transporter that limits the entry of drugs into the brain. nih.gov Polymorphisms in the ABCB1 gene can alter the transporter's expression and function. Reduced P-gp function could lead to higher brain concentrations of mosapramine, potentially enhancing its therapeutic effect but also increasing the risk of central nervous system side effects.

Pharmacogenomic Biomarkers for Predicting Efficacy and Adverse Events

Pharmacogenomic biomarkers are measurable DNA or RNA characteristics that can be used to predict drug response or the risk of adverse events. medscape.comnih.gov The identification of reliable biomarkers for mosapramine therapy could enable clinicians to select the most appropriate treatment and dose for individual patients from the outset.

Genome-wide association studies (GWAS) and targeted gene analyses are key strategies for discovering such biomarkers. nih.gov For mosapramine, potential biomarkers could include the polymorphisms in dopaminergic and serotonergic receptors discussed above, as well as variants in genes for metabolizing enzymes and transporters. mdpi.comsemanticscholar.org For example, a combination of genotypes for DRD2, HTR2A, and CYP2D6 might provide a predictive signature for treatment response. While specific, validated biomarkers for mosapramine are still under investigation, the principles of pharmacogenomics provide a clear path toward personalized medicine in its application. medscape.com

Proteomic Signatures Associated with Mosapramine Dihydrochloride Response

Proteomics, the large-scale study of proteins, offers another avenue for understanding the variability in drug response. A proteomic signature refers to a pattern of protein expression that is associated with a particular outcome, such as response or non-response to a drug. nih.gov

By analyzing proteins in accessible tissues like blood plasma, researchers can identify potential biomarkers that reflect the underlying biological state of a patient and their likely response to a drug like mosapramine. nih.gov For instance, studies on other atypical antipsychotics have suggested that proteins involved in the complement and coagulation cascades may be part of a proteomic signature for treatment response in schizophrenia. nih.gov Similarly, investigations into drug exposure have shown that substances can alter the proteome of synaptic vesicles, impacting pathways related to vesicle docking, signaling, and synapse assembly. mdpi.com Identifying a specific proteomic signature for mosapramine could lead to the development of a predictive test to guide its use, though this area of research is still in its early stages.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Clozapine (B1669256) |

| Mirtazapine |

| Olanzapine (B1677200) |

| Risperidone (B510) |